1-Propanol-3,3,3-d3

Description

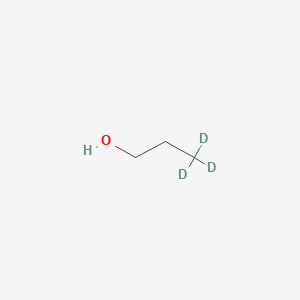

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trideuteriopropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDERNNFJNOPAEC-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480196 |

Source

|

| Record name | (3,3,3-~2~H_3_)Propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61844-01-7 |

Source

|

| Record name | (3,3,3-~2~H_3_)Propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanol-3,3,3-d3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Propanol-3,3,3-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propanol-3,3,3-d3, also known as 3,3,3-trideuterio-1-propanol, is a deuterated isotopologue of n-propanol. Its chemical formula is CD₃CH₂CH₂OH.[1] The replacement of the three terminal hydrogen atoms with deuterium isotopes imparts a higher molecular weight and subtle but significant differences in its physicochemical properties compared to its non-deuterated counterpart. These differences make it a valuable tool in various scientific applications, including as a tracer in metabolic studies, as a solvent in nuclear magnetic resonance (NMR) spectroscopy, and as a standard in mass spectrometry. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactions of this compound, tailored for the scientific community.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. For comparative purposes, data for non-deuterated 1-propanol are also included.

| Property | This compound | 1-Propanol |

| Molecular Formula | C₃D₃H₅O | C₃H₈O[2] |

| Molecular Weight | 63.11 g/mol [1][3] | 60.10 g/mol [2] |

| CAS Number | 61844-01-7[3] | 71-23-8[2] |

| Appearance | Clear, colorless liquid | Clear, colorless liquid[2] |

| Odor | Mild, alcoholic[4] | Sharp, musty, like rubbing alcohol[2] |

| Boiling Point | 97 °C (lit.)[1] | 97.2 °C[4] |

| Melting Point | -127 °C (lit.)[1] | -126.6 °C[4] |

| Density | 0.840 g/mL at 25 °C[1] | 0.804 g/mL at 20 °C[4] |

| Flash Point | 22 °C (closed cup)[1] | 15 °C (closed cup)[4] |

| Solubility in Water | Soluble | Soluble[2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of the expected spectroscopic data, with comparisons to 1-propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is significantly different from that of 1-propanol due to the absence of the terminal methyl protons. The spectrum will show a triplet for the -CH₂- group adjacent to the hydroxyl group, a triplet of triplets (or multiplet) for the central -CH₂- group, and a broad singlet for the hydroxyl proton. The integration of the peaks will be approximately 2:2:1.

¹³C NMR: The carbon-13 NMR spectrum is expected to show three distinct signals corresponding to the three carbon atoms. The signal for the deuterated methyl carbon (C3) will be a septet due to coupling with the three deuterium atoms and will have a significantly lower intensity compared to the other two carbons. The chemical shifts will be similar to those of 1-propanol.

| Position | Expected ¹³C Chemical Shift (ppm) vs. TMS |

| C1 (-CH₂OH) | ~64 |

| C2 (-CH₂-) | ~26 |

| C3 (-CD₃) | ~10 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorptions for the O-H, C-H, and C-O bonds. The most notable difference from the 1-propanol spectrum will be the presence of C-D stretching vibrations and the absence of the characteristic C-H stretching and bending vibrations of the methyl group.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch | 3200-3600 | Broad, strong absorption due to hydrogen bonding |

| C-H stretch | 2850-3000 | Aliphatic C-H stretching of the methylene groups |

| C-D stretch | 2000-2200 | Characteristic C-D stretching vibrations |

| C-O stretch | 1000-1260 | Strong absorption |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of a deuterated precursor, such as 3,3,3-trideuteriopropanoic acid or its ester.

Protocol: Reduction of Ethyl 3,3,3-trideuteriopropanoate

-

Materials: Ethyl 3,3,3-trideuteriopropanoate, Lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether, dilute sulfuric acid, sodium sulfate.

-

Procedure:

-

A solution of ethyl 3,3,3-trideuteriopropanoate in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

-

The reaction mixture is stirred at room temperature for several hours to ensure complete reduction.

-

The reaction is quenched by the slow, careful addition of water, followed by dilute sulfuric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed by distillation, and the resulting this compound is purified by fractional distillation.

-

-

Characterization: The product is characterized by NMR and IR spectroscopy and its purity is determined by gas chromatography.

Chemical Reactions of this compound

This compound undergoes typical reactions of a primary alcohol, such as oxidation and esterification. The presence of deuterium atoms can influence the reaction kinetics (kinetic isotope effect), which is a subject of research interest.

Protocol: Oxidation to 3,3,3-Trideuteriopropanoic Acid

-

Materials: this compound, potassium dichromate(VI) (K₂Cr₂O₇), concentrated sulfuric acid, water.

-

Procedure:

-

A solution of potassium dichromate(VI) in water is prepared, and concentrated sulfuric acid is carefully added while cooling.

-

This compound is added dropwise to the oxidizing mixture.

-

The mixture is heated under reflux for a specified period to ensure complete oxidation.

-

The resulting 3,3,3-trideuteriopropanoic acid is isolated by distillation.

-

-

Characterization: The product is identified by its boiling point and spectroscopic methods (NMR, IR).

Safety and Handling

This compound shares similar hazards with its non-deuterated counterpart. It is a flammable liquid and vapor and can cause serious eye irritation.[3]

-

Handling: Use in a well-ventilated area and away from ignition sources.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[6] Small, uncontaminated quantities may be suitable for drain disposal with copious amounts of water, but this requires approval from the local water authority.[6] Larger volumes should be treated as hazardous waste.[6]

Conclusion

This compound is a valuable deuterated compound with distinct properties that make it a useful tool in various scientific disciplines. A thorough understanding of its chemical and physical properties, spectroscopic characteristics, and reaction behavior is essential for its effective and safe use in research and development. This guide provides a foundational understanding for professionals working with this important isotopically labeled molecule.

References

Synthesis of 1-Propanol-3,3,3-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthesis methods for 1-Propanol-3,3,3-d3, a deuterated isotopologue of propanol valuable in metabolic research, mechanistic studies, and as an internal standard in analytical chemistry. This document provides a comprehensive overview of a plausible synthetic pathway, including detailed experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication.

Introduction

Deuterium-labeled compounds, such as this compound, are powerful tools in scientific research. The substitution of hydrogen with its heavier isotope, deuterium, can alter the physicochemical properties of a molecule, most notably affecting its metabolic fate due to the kinetic isotope effect. This property makes deuterated compounds invaluable for tracing metabolic pathways, understanding reaction mechanisms, and improving the pharmacokinetic profiles of drug candidates. This guide focuses on a robust and accessible synthetic route to this compound, commencing from commercially available deuterated starting materials.

Synthetic Pathway Overview

The most direct and efficient synthesis of this compound involves a two-step process:

-

Malonic Ester Synthesis: Formation of a deuterated propanoic acid derivative, specifically diethyl 2-(trideuteriomethyl)malonate, through the alkylation of diethyl malonate with a deuterated methyl source.

-

Reduction: Subsequent reduction of the deuterated ester intermediate to the target alcohol, this compound, using a powerful reducing agent.

This pathway is advantageous due to the high acidity of the α-protons in diethyl malonate, facilitating straightforward alkylation, and the efficiency of modern reducing agents in converting esters to primary alcohols.

Figure 1: General overview of the synthetic pathway to this compound.

Experimental Protocols

Synthesis of Diethyl 2-(trideuteriomethyl)malonate

This procedure outlines the alkylation of diethyl malonate using trideuteriomethyl iodide.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Trideuteriomethyl iodide (CD3I)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol.

-

To the stirred solution, add diethyl malonate dropwise at room temperature.

-

After the addition is complete, add trideuteriomethyl iodide dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous NH4Cl solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl 2-(trideuteriomethyl)malonate.

-

Purify the crude product by vacuum distillation.

Synthesis of 3,3,3-Trideuteriopropanoic acid

This step involves the saponification of the deuterated malonic ester followed by decarboxylation.

Materials:

-

Diethyl 2-(trideuteriomethyl)malonate

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Dissolve diethyl 2-(trideuteriomethyl)malonate in ethanol in a round-bottom flask.

-

Add a solution of potassium hydroxide in water to the flask.

-

Heat the mixture to reflux for several hours until the saponification is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol by rotary evaporation.

-

Dissolve the remaining aqueous solution in water and acidify to a low pH with concentrated hydrochloric acid, which will also initiate decarboxylation upon heating.

-

Heat the acidified solution to induce decarboxylation, which is visually confirmed by the cessation of carbon dioxide evolution.

-

After cooling, extract the product, 3,3,3-trideuteriopropanoic acid, with a suitable organic solvent (e.g., diethyl ether).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent to obtain the crude product.

-

Further purification can be achieved by distillation.

Synthesis of this compound

The final step is the reduction of the deuterated carboxylic acid to the target alcohol.

Materials:

-

3,3,3-Trideuteriopropanoic acid

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dilute sulfuric acid (H2SO4) or a sequential addition of water and aqueous sodium hydroxide.

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, under an inert atmosphere, suspend lithium aluminum hydride in anhydrous diethyl ether or THF.

-

Cool the suspension in an ice bath.

-

Dissolve 3,3,3-trideuteriopropanoic acid in anhydrous diethyl ether or THF and add it dropwise to the LiAlH4 suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for a few hours, followed by heating to reflux for an additional period to ensure complete reduction.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH4 by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether or THF.

-

Combine the filtrate and the washings, and dry the organic solution over anhydrous sodium sulfate.

-

Remove the solvent by distillation to obtain the crude this compound.

-

Purify the product by fractional distillation.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields and isotopic purity may vary depending on the specific reaction conditions and the purity of the reagents used.

| Step | Reactant | Product | Typical Yield (%) | Isotopic Purity (atom % D) |

| 1. Malonic Ester Synthesis | Diethyl malonate, CD3I | Diethyl 2-(trideuteriomethyl)malonate | 80 - 90 | >98 |

| 2. Saponification & Decarboxylation | Diethyl 2-(trideuteriomethyl)malonate | 3,3,3-Trideuteriopropanoic acid | 85 - 95 | >98 |

| 3. Reduction | 3,3,3-Trideuteriopropanoic acid | This compound | 75 - 85 | >98 |

Characterization

The successful synthesis and purity of this compound and its intermediates should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum of this compound will show the absence of the characteristic triplet for the methyl group (CH₃) that is present in the non-deuterated 1-propanol. The signals for the -CH₂-CH₂-OH protons will be present with their respective multiplicities.

-

¹³C NMR: The spectrum will show a characteristic triplet for the CD₃ carbon due to coupling with deuterium. The chemical shifts of the other two carbons will be similar to those of 1-propanol.

-

²H NMR: A single resonance corresponding to the -CD₃ group will confirm the position of deuteration.

-

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of this compound will appear at m/z = 63, which is three mass units higher than that of non-deuterated 1-propanol (m/z = 60). The isotopic enrichment can be accurately determined by analyzing the relative intensities of the molecular ion peaks of the deuterated and non-deuterated species.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Figure 2: Workflow for the synthesis and analysis of this compound.

Safety Considerations

-

Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric substance. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All reactions involving LiAlH₄ must be conducted in a dry, inert atmosphere (e.g., nitrogen or argon) and in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.

-

Trideuteriomethyl iodide (CD₃I) is a volatile and toxic alkylating agent. It should be handled in a fume hood with appropriate PPE.

-

Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

-

Diethyl ether and THF are highly flammable solvents. All heating should be done using a heating mantle or an oil bath, and no open flames should be present.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any of the described procedures.

A Technical Guide to the Isotopic Purity and Enrichment of 1-Propanol-3,3,3-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and enrichment of 1-Propanol-3,3,3-d3 (CD₃CH₂CH₂OH), a deuterated isotopologue of 1-propanol. This document outlines the key analytical techniques, experimental protocols for determination, and the significance of isotopic labeling in scientific research.

Introduction to this compound

This compound is a stable isotope-labeled version of 1-propanol where the three hydrogen atoms on the terminal methyl group (C-3) have been replaced with deuterium (D). This substitution results in a mass shift of +3 compared to the unlabeled compound, making it a valuable tool in various research applications, particularly as an internal standard in mass spectrometry-based quantitative analyses and as a tracer in metabolic studies.[1][2] The chemical and physical properties are largely similar to its non-deuterated counterpart, but its distinct mass allows for clear differentiation in analytical experiments.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are critical for designing experimental conditions, such as solvent selection and temperature settings for analysis.

| Property | Value | Reference |

| Chemical Formula | C₃H₅D₃O | [3] |

| Molecular Weight | ~63.11 g/mol | [4] |

| CAS Number | 61844-01-7 | [5] |

| Boiling Point | 97 °C (lit.) | [3] |

| Melting Point | -127 °C (lit.) | [3] |

| Density | 0.840 g/mL at 25 °C | [3] |

| Flash Point | 22 - 23 °C | [3] |

| Isotopic Purity | Typically ≥99 atom % D | |

| Mass Shift | M+3 |

Understanding Isotopic Purity and Enrichment

In the context of deuterated compounds, the terms "isotopic purity" and "isotopic enrichment" are often used to describe the extent of deuterium incorporation.

-

Isotopic Enrichment: This refers to the mole fraction of the specific isotope (deuterium) at a particular labeled position in the molecule, expressed as a percentage.[6] For this compound with an isotopic enrichment of 99 atom % D, it means that at the C-3 position, 99% of the atoms are deuterium and 1% are hydrogen.

-

Isotopic Purity (Species Abundance): This term describes the percentage of molecules that contain the desired isotopic composition.[6] For a molecule with multiple deuterium labels, the species abundance of the fully deuterated isotopologue (CD₃CH₂CH₂OH) will be slightly lower than the isotopic enrichment value due to the statistical probability of one or more positions containing a residual proton. For a D3-labeled molecule with 99.5% enrichment, the actual abundance of the CD₃ species is approximately 98.5%.[6]

Accurate determination of these values is crucial, as impurities or lower-than-stated enrichment levels can significantly impact the accuracy of quantitative studies and the interpretation of metabolic tracing experiments.[7]

Analytical Techniques for Determination

The primary methods for verifying the isotopic purity and enrichment of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for structural elucidation and quantitative analysis. For highly deuterated compounds, conventional proton NMR (¹H-NMR) may be limited by the low intensity of residual proton signals.[8] Therefore, Deuterium NMR (²H-NMR) is often a more effective alternative.[8]

-

¹H-NMR: Can be used to identify and quantify residual proton signals at the deuterated position. The integration of these signals relative to the signals from the non-deuterated CH₂ groups provides a measure of isotopic enrichment.

-

²H-NMR: Directly observes the deuterium nuclei, providing a clean spectrum where only the deuterated positions are visible.[8] This is particularly useful for confirming the position of the label and quantifying enrichment, especially in highly deuterated samples. The peak integrals in ²H-NMR are relatively quantitative under proper experimental settings.[8]

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z) and is highly sensitive for determining isotopic distribution. High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is the preferred method.[7][9]

The analysis involves measuring the relative intensities of the ion corresponding to the fully deuterated molecule (M+3) and any less-deuterated species (M+2, M+1) as well as the unlabeled compound (M+0). After correcting for the natural abundance of isotopes (like ¹³C), the isotopic purity can be calculated with high accuracy.[10][11]

Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques.

Protocol 1: Determination by NMR Spectroscopy

This protocol outlines a general procedure for assessing isotopic enrichment using both ¹H-NMR and ²H-NMR.

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of this compound in a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6) that does not have signals overlapping with the analyte signals.

-

For ²H-NMR, a non-deuterated solvent (e.g., pure DMSO) can be used to avoid a large solvent signal in the deuterium spectrum.[8]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H-NMR Data Acquisition:

-

Acquire a quantitative ¹H-NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being analyzed to allow for full magnetization recovery.

-

Set the spectral width to include all relevant proton signals.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio, especially for the small residual proton signal at the C-3 position.

-

-

¹H-NMR Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signal from the non-deuterated methylene protons (e.g., -CH₂-OH at C-1 and -CH₂- at C-2).

-

Integrate the residual proton signal of the methyl group (-CD₂H).

-

Calculate the isotopic enrichment based on the relative integrals.

-

-

²H-NMR Data Acquisition and Analysis:

-

Switch the spectrometer to the deuterium channel.

-

Acquire the ²H-NMR spectrum. The chemical shifts in ²H-NMR are very similar to those in ¹H-NMR.[8]

-

Process the spectrum and integrate the deuterium signal from the -CD₃ group. The presence of a single primary signal confirms the labeling position.

-

If un-deuterated standards are available, a quantitative comparison can be performed to determine the atom % D enrichment.

-

Protocol 2: Determination by High-Resolution Mass Spectrometry (LC-HRMS)

This protocol describes a method for determining isotopic purity using LC-HRMS.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile). A typical concentration is in the low µg/mL range.

-

-

Chromatographic Separation:

-

Inject the sample into an LC system. While 1-propanol is highly volatile and amenable to Gas Chromatography (GC), LC can also be used. A suitable reversed-phase column (e.g., C18) can be employed.

-

The primary purpose of the LC is to separate the analyte from any non-volatile impurities before it enters the mass spectrometer.[9]

-

-

Mass Spectrometry Analysis:

-

Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in a suitable ionization mode (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

-

Acquire full scan mass spectra over a relevant m/z range that includes the unlabeled and labeled molecular ions.

-

-

Data Processing and Calculation:

-

Extract the ion chromatograms for the molecular ions of the different isotopologues (e.g., C₃H₈O, C₃H₇DO, C₃H₆D₂O, C₃H₅D₃O).

-

Integrate the peak areas for each extracted ion chromatogram.[9]

-

Correct the measured ion intensities for the natural isotopic abundance of carbon-13 and oxygen-18. This step is crucial for accurate calculation.[10]

-

Calculate the isotopic purity by expressing the corrected intensity of the fully deuterated species (M+3) as a percentage of the sum of intensities of all isotopic species.

-

Visualizations: Workflows and Applications

Diagrams are essential for visualizing complex analytical workflows and the application of labeled compounds in research.

The use of this compound is not limited to serving as an internal standard. As depicted in Figure 2, it can be used to trace metabolic pathways.[1] For instance, propanol can be metabolized and potentially enter pathways as propionyl-CoA.[12] By introducing the d3-labeled version, researchers can use mass spectrometry to track the fate of the deuterated methyl group as it is incorporated into larger biomolecules, providing valuable insights into metabolic flux and pathway dynamics.[13][14]

References

- 1. 1-Propanol-13C3 | 1173020-91-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. PROPYL-3,3,3-D3 ALCOHOL | 61844-01-7 [amp.chemicalbook.com]

- 4. This compound | C3H8O | CID 12201040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 61844-01-7 CAS Manufactory [m.chemicalbook.com]

- 6. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. almacgroup.com [almacgroup.com]

- 10. researchgate.net [researchgate.net]

- 11. almacgroup.com [almacgroup.com]

- 12. Propanol and 1, 3-propanediol enhance fatty acid accumulation synergistically in Schizochytrium ATCC 20888 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 14. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Isotopic Landscape: A Technical Guide to the Physical Characteristics of Deuterated 1-Propanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical characteristics of deuterated 1-propanol. Designed for researchers, scientists, and professionals in drug development, this document summarizes essential quantitative data, outlines detailed experimental methodologies for key characterization techniques, and visualizes the logical workflow for the application of these compounds in research.

Core Physical Properties of Deuterated 1-Propanol

The substitution of hydrogen with deuterium atoms in 1-propanol results in notable changes to its physical properties. These differences, arising from the increased mass of deuterium, are critical for various applications, including its use as a solvent in NMR spectroscopy and as a tracer in metabolic studies. The following tables summarize the key physical characteristics of non-deuterated 1-propanol and its common deuterated isotopologues: 1-propanol-d1 (CH₃CH₂CH₂OD), 1-propanol-d7 (CD₃CD₂CD₂OH), and 1-propanol-d8 (CD₃CD₂CD₂OD).

Table 1: General Physical Properties

| Property | 1-Propanol (Non-deuterated) | 1-Propanol-d1 | 1-Propanol-d7 | 1-Propanol-d8 |

| Molecular Formula | C₃H₈O | C₃H₇DO | C₃HD₇O | C₃D₈O |

| Molecular Weight ( g/mol ) | 60.10 | 61.10 | 67.14 | 68.14[1][2] |

| Appearance | Colorless liquid | Colorless liquid | Colorless liquid | Colorless liquid |

| Odor | Mild, alcohol-like | Mild, alcohol-like | Mild, alcohol-like | Mild, alcohol-like[2] |

Table 2: Thermodynamic Properties

| Property | 1-Propanol (Non-deuterated) | 1-Propanol-d1 | 1-Propanol-d7 | 1-Propanol-d8 |

| Boiling Point (°C) | 97.2[3] | 97 (lit.)[4] | 97 (lit.) | 97 (lit.)[1] |

| Melting Point (°C) | -126.1 to -127[3] | -127 (lit.)[4] | -127 (lit.) | -127 (lit.)[1] |

| Density (g/mL at 25°C) | 0.803[5] | Not readily available | 0.896 | 0.912[1] |

Experimental Protocols for Characterization

This section provides detailed methodologies for the experimental determination of the key physical and spectroscopic properties of deuterated 1-propanol.

Determination of Boiling Point

The boiling point of deuterated 1-propanol can be accurately determined using the Thiele tube method, which is suitable for small sample volumes.

Methodology:

-

Sample Preparation: Fill a small test tube or a Durham tube to about half-full with the deuterated 1-propanol sample (approximately 0.5 mL).

-

Capillary Tube Insertion: Place a sealed-end capillary tube, open end down, into the sample.

-

Apparatus Setup: Attach the sample tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into a Thiele tube containing mineral oil. Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is rapid and continuous.

-

Measurement: Remove the heat and observe the sample as it cools. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

-

Correction: Record the atmospheric pressure and apply a correction to the observed boiling point if the pressure deviates significantly from standard pressure (760 mmHg).

Determination of Melting Point

Given the very low melting point of 1-propanol and its deuterated analogues, a specialized low-temperature apparatus is required. The procedure outlined below is a general method that can be adapted for such equipment.

Methodology:

-

Sample Preparation: A small amount of the deuterated 1-propanol is frozen. A small portion of the frozen solid is then introduced into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus with the capability of cooling and then slowly heating at sub-zero temperatures.

-

Cooling and Heating: The sample is cooled to a temperature well below its expected melting point. The sample is then heated slowly (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The melting range is recorded from the temperature at which the first signs of melting are observed to the temperature at which the last solid crystal disappears.

Measurement of Density

The density of deuterated 1-propanol can be precisely measured using a pycnometer or a digital density meter.

Methodology (using a pycnometer):

-

Cleaning and Calibration: Thoroughly clean and dry a pycnometer of a known volume. Determine the mass of the empty, dry pycnometer.

-

Filling with Water: Fill the pycnometer with deionized water and place it in a constant-temperature bath (e.g., 25°C) until it reaches thermal equilibrium. Record the mass of the pycnometer filled with water. This allows for the precise determination of the pycnometer's volume.

-

Drying: Thoroughly dry the pycnometer.

-

Filling with Sample: Fill the pycnometer with the deuterated 1-propanol sample and return it to the constant-temperature bath to reach thermal equilibrium.

-

Measurement: Record the mass of the pycnometer filled with the deuterated 1-propanol.

-

Calculation: The density is calculated by dividing the mass of the deuterated 1-propanol by the volume of the pycnometer.

Spectroscopic Analysis

NMR spectroscopy is a primary tool for confirming the isotopic purity and structure of deuterated 1-propanol.

Methodology for ¹H NMR of 1-Propanol-d7 (CD₃CD₂CD₂OH):

-

Sample Preparation: Prepare a solution by dissolving approximately 5-10 mg of 1-propanol-d7 in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. The final volume should be around 0.6-0.7 mL.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H NMR spectrum. The spectrum is expected to show a singlet for the hydroxyl proton (-OH). The absence of signals in the alkyl region confirms the high level of deuteration. The chemical shift of the -OH proton can vary depending on concentration and solvent.

-

D₂O Exchange: To confirm the hydroxyl proton peak, a D₂O shake can be performed. Adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum will result in the disappearance of the -OH signal due to proton-deuterium exchange.

IR spectroscopy can be used to identify the presence of O-H and C-D bonds.

Methodology:

-

Sample Preparation: A thin film of the liquid deuterated 1-propanol is placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Interpretation: For 1-propanol-d7 and -d8, the characteristic broad O-H stretching band around 3300-3400 cm⁻¹ will be absent or significantly diminished if the hydroxyl group is deuterated (O-D stretch appears around 2500 cm⁻¹). The C-H stretching bands around 2850-3000 cm⁻¹ will be replaced by C-D stretching bands at lower wavenumbers (around 2100-2200 cm⁻¹).

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of deuterated 1-propanol.

Methodology:

-

Sample Introduction: The deuterated 1-propanol sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: The molecules are ionized, commonly using electron ionization (EI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Interpretation: The molecular ion peak ([M]⁺) will correspond to the molecular weight of the specific deuterated isotopologue (e.g., m/z = 68 for 1-propanol-d8). The fragmentation pattern can also be analyzed to confirm the structure.

Application Workflow in Research and Drug Development

Deuterated 1-propanol, while a simple molecule, plays a significant role in various research and development workflows, particularly in the pharmaceutical industry. The following diagram illustrates a logical workflow for its application.

References

A Technical Guide to 1-Propanol-3,3,3-d3 for Researchers and Drug Development Professionals

Introduction: 1-Propanol-3,3,3-d3 (CAS No. 61844-01-7) is a deuterated isotopologue of n-propanol. Its unique properties, conferred by the substitution of three hydrogen atoms with deuterium at the terminal methyl group, make it an invaluable tool in various analytical and research applications. This technical guide provides an in-depth overview of its commercial availability, key specifications, and primary applications, with a focus on methodologies relevant to researchers, scientists, and drug development professionals.

Commercial Suppliers and Specifications

This compound is readily available from several reputable chemical suppliers. The isotopic purity and chemical purity are critical parameters for its primary applications. Below is a summary of typical product specifications from leading commercial suppliers.

| Supplier | Isotopic Purity (atom % D) | Chemical Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | ≥99% | ≥99% (CP) | 61844-01-7 | CD₃CH₂CH₂OH | 63.11 |

| Simson Pharma Limited | Custom Synthesis | High Quality | 61844-01-7 | C₃H₅D₃O | 63.11 |

| Santa Cruz Biotechnology | - | - | 61844-01-7 | C₃H₅D₃O | 63.11 |

| Biosynth | - | High Purity | 61844-01-7 | C₃H₈O | 63.11 |

Core Applications in Research and Drug Development

The primary utility of this compound lies in its application as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard in quantitative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Solvent for NMR Spectroscopy

In ¹H NMR spectroscopy, the signals from protonated solvents can overwhelm the signals from the analyte of interest. Deuterated solvents, such as this compound, are used to circumvent this issue. Since deuterium resonates at a different frequency from protons, the solvent produces minimal interference in the proton spectrum, allowing for clear observation of the analyte's signals.

Experimental Protocol: Sample Preparation for NMR Spectroscopy

-

Solute Preparation: Accurately weigh 1-10 mg of the analyte for a standard ¹H NMR spectrum. For ¹³C NMR, a larger quantity (20-50 mg) may be required depending on the sample's molecular weight and the spectrometer's sensitivity.

-

Solvent Addition: In a clean, dry vial, dissolve the analyte in approximately 0.5-0.7 mL of this compound.

-

Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube. This is crucial to avoid spectral artifacts and shimming difficulties.

-

Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube. Ensure the liquid column height is at least 4 cm to be within the detection region of the NMR probe.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

-

Spectrometer Setup: Before analysis, the NMR spectrometer will use the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability throughout the experiment.

Caption: A generalized workflow demonstrating the use of an internal standard for the quantification of metabolites in a signaling pathway context.

This compound is a versatile and indispensable chemical for modern research, particularly in the fields of drug development, metabolomics, and analytical chemistry. Its utility as a non-interfering solvent in NMR spectroscopy and as a reliable internal standard for mass spectrometry-based quantification enables researchers to obtain high-quality, reproducible data. The experimental protocols and workflows provided in this guide offer a framework for the effective application of this compound in the laboratory.

Solubility Profile of 1-Propanol-3,3,3-d3 in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Propanol-3,3,3-d3 in a range of common laboratory solvents. Due to the limited availability of specific quantitative data for this deuterated compound, this guide leverages the well-established solubility of its non-deuterated analogue, 1-propanol. The solubility of deuterated and non-deuterated compounds are generally considered to be highly similar.

Core Data Presentation: Solubility Summary

The following table summarizes the solubility of 1-propanol in various common laboratory solvents. This data serves as a strong proxy for the solubility of this compound.

| Solvent | Chemical Formula | Solubility at Room Temperature |

| Water | H₂O | Miscible[1][2][3][4][5][6] |

| Ethanol | C₂H₅OH | Miscible[5][7] |

| Methanol | CH₃OH | Miscible[5] |

| Acetone | C₃H₆O | Miscible[6][8][9] |

| Diethyl Ether | (C₂H₅)₂O | Miscible[5][7][9][10] |

| Chloroform | CHCl₃ | Miscible[11][12] |

| Dichloromethane | CH₂Cl₂ | Miscible[13][14] |

| Toluene | C₇H₈ | Soluble[15][16] |

| Hexane | C₆H₁₄ | Soluble[17][18][19][20] |

Disclaimer: The data presented is for 1-propanol and is intended to be a close approximation for this compound. For applications requiring high precision, experimental verification is recommended.

Experimental Protocols

The determination of solubility can be approached through several established methods. Below are detailed protocols for two common techniques.

Method 1: Visual Miscibility Assessment (Qualitative)

This method is suitable for determining if a solute is miscible or immiscible in a solvent at a given temperature.

Materials:

-

This compound

-

Solvent of interest

-

Calibrated pipettes or graduated cylinders

-

Vortex mixer

-

Temperature-controlled environment (e.g., water bath)

Procedure:

-

In a clear glass vial, add a known volume of the solvent (e.g., 1 mL).

-

To this, add an equal volume of this compound.

-

Cap the vial and vortex the mixture vigorously for 1-2 minutes.

-

Allow the mixture to stand and equilibrate to the desired temperature.

-

Visually inspect the mixture for any signs of phase separation, cloudiness, or immiscibility.

-

If a single, clear phase is observed, the two are considered miscible. If distinct layers or a cloudy suspension forms, they are immiscible or partially miscible.

Method 2: Cloud Point Titration (Quantitative)

This method is used to determine the maximum solubility of a solute in a solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest

-

Burette

-

Stir plate and magnetic stir bar

-

Beaker or flask

-

Light source for observing turbidity

-

Temperature-controlled water bath

Procedure:

-

Add a known volume or weight of the solvent to a beaker or flask equipped with a magnetic stir bar.

-

Place the beaker in a temperature-controlled water bath and allow it to equilibrate.

-

Begin stirring the solvent at a moderate, constant speed.

-

Slowly titrate the this compound into the solvent from a burette.

-

Continuously observe the solution against a light source for the first sign of persistent cloudiness or turbidity. This is the "cloud point."

-

Record the volume of this compound added to reach the cloud point.

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of this compound.

References

- 1. 1-Propanol - Wikipedia [en.wikipedia.org]

- 2. Atom Scientific Ltd | Product | 1-Propanol (Glass Distilled) [atomscientific.com]

- 3. 1-Propanol CAS#: 71-23-8 [m.chemicalbook.com]

- 4. Propanol, 1- (EHC 102, 1990) [inchem.org]

- 5. solventis.net [solventis.net]

- 6. Propanol - Sciencemadness Wiki [sciencemadness.org]

- 7. chembk.com [chembk.com]

- 8. quora.com [quora.com]

- 9. 1-Propanol | C3H8O | CID 1031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. zhongdachemical.com [zhongdachemical.com]

- 12. Isopropyl alcohol - Wikipedia [en.wikipedia.org]

- 13. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 16. 1-Propanol + Toluene - Chemical & Physical Properties by Cheméo [chemeo.com]

- 17. brainly.com [brainly.com]

- 18. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 19. Solved Part A Explain why 1-propanol (CH3 CH2CH2OH) is | Chegg.com [chegg.com]

- 20. Solved 3. Why is 1-propanol Soluble in hexane! both are | Chegg.com [chegg.com]

An In-Depth Technical Guide to 1-Propanol-3,3,3-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-propanol-3,3,3-d3, a deuterated isotopologue of 1-propanol. It covers its chemical structure, physicochemical properties, a detailed synthesis protocol, and its applications, particularly within the realms of analytical chemistry and pharmaceutical development.

Structural Formula and Physicochemical Properties

This compound, also known by its IUPAC name 3,3,3-trideuteriopropan-1-ol, is a form of 1-propanol where the three hydrogen atoms on the terminal methyl group (C3) have been replaced by deuterium atoms.[1] This isotopic substitution imparts a higher molecular weight without significantly altering the chemical properties of the molecule, making it an ideal tracer and internal standard. The linear formula is often written as CD₃CH₂CH₂OH.[2][3]

Below is a diagram illustrating the molecular structure of this compound.

Data Presentation: Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 3,3,3-trideuteriopropan-1-ol | [1] |

| CAS Number | 61844-01-7 | [1][2][3] |

| Molecular Formula | C₃D₃H₅O (commonly written as C₃H₈O) | [1][4] |

| Linear Formula | CD₃CH₂CH₂OH | [2][3] |

| Molecular Weight | 63.11 g/mol | [1][2][3] |

| Isotopic Purity | Typically ≥99 atom % D | [2][3] |

| Appearance | Clear, colorless liquid | |

| Melting Point | -127 °C | [2][3][4] |

| Boiling Point | 97 °C | [2][3][4] |

| Density | 0.840 g/mL at 25 °C | [2][3][4] |

| Flash Point | 22 °C (71.6 °F) - closed cup | [2][3] |

Spectroscopic Data Highlights

The primary analytical distinction between 1-propanol and its d3 isotopologue lies in their spectroscopic signatures.

-

¹H NMR: The proton NMR spectrum is significantly simplified. The characteristic triplet of the C3 methyl group (around 0.9 ppm in 1-propanol) is absent. The signal for the C2 methylene protons (around 1.6 ppm) appears as a triplet due to coupling only with the C1 protons, rather than the multiplet seen in the non-deuterated form.

-

¹³C NMR: In the carbon NMR spectrum, the signal for C3 is still present but exhibits a C-D coupling, resulting in a multiplet (typically a septet). This signal is often of lower intensity compared to the protonated carbons.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum will be observed at a mass-to-charge ratio (m/z) that is 3 units higher than that of unlabeled 1-propanol, confirming the incorporation of three deuterium atoms.[2][3]

-

Infrared (IR) Spectroscopy: The C-D stretching vibrations will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹).

Experimental Protocol: Synthesis

A common and effective method for synthesizing this compound is the reduction of a corresponding ester, such as ethyl propionate-3,3,3-d3, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Reaction: CD₃CH₂COOCH₂CH₃ + LiAlH₄ → CD₃CH₂CH₂OH + CH₃CH₂OH

Methodology: Reduction of Ethyl Propionate-3,3,3-d3

-

Disclaimer: This protocol is a representative example adapted from established procedures for LiAlH₄ reductions and should only be performed by trained chemists in a controlled laboratory setting with appropriate safety measures.[1][2][3]

-

Materials & Equipment:

-

Ethyl propionate-3,3,3-d3 (starting material)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

10% Sulfuric Acid or 15% Sodium Hydroxide solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

-

Nitrogen or Argon gas supply for inert atmosphere

-

Ice bath

-

-

Procedure:

-

Apparatus Setup: An oven-dried, 250 mL three-necked flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is flushed with dry nitrogen gas to ensure an inert atmosphere.

-

Reagent Preparation: In the flask, a suspension of LiAlH₄ (e.g., 1.5 molar equivalents relative to the ester) in anhydrous diethyl ether (e.g., 50 mL) is prepared under a nitrogen atmosphere. The suspension is cooled to 0 °C using an ice bath.

-

Addition of Ester: Ethyl propionate-3,3,3-d3 (1.0 molar equivalent) is dissolved in anhydrous diethyl ether (e.g., 25 mL) and added to the dropping funnel. This solution is then added dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is then gently heated to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Quenching (Workup): The flask is cooled back to 0 °C in an ice bath. The excess LiAlH₄ is quenched by the slow, cautious, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the number of grams of LiAlH₄ used. This procedure (Fieser workup) is designed to produce a granular precipitate that is easy to filter.

-

Isolation: The resulting white precipitate (lithium and aluminum salts) is removed by filtration. The filter cake is washed thoroughly with additional diethyl ether.

-

Purification: The combined ether filtrates are dried over anhydrous sodium sulfate. The solvent is then removed by rotary evaporation. The resulting crude this compound can be further purified by fractional distillation to yield the final product.

-

Applications in Research and Drug Development

The primary utility of this compound stems from its nature as a stable isotope-labeled (SIL) compound.

-

Internal Standard for Quantitative Analysis: In bioanalytical mass spectrometry (LC-MS), deuterated compounds are considered the "gold standard" for internal standards.[1] Because this compound is chemically identical to its non-deuterated counterpart, it co-elutes during chromatography and experiences similar matrix effects and ionization suppression.[2] However, it is easily distinguished by its higher mass. By adding a known quantity to a sample, it allows for highly accurate and precise quantification of the unlabeled analyte, correcting for variations during sample preparation and analysis.

-

Mechanistic Studies in Drug Metabolism: Deuterated compounds are invaluable for studying the mechanisms of drug metabolism. If a drug candidate contains a propanol moiety that is metabolized, using the d3-labeled version can help elucidate the metabolic pathway. The "kinetic isotope effect" (a slower rate of reaction for the C-D bond compared to the C-H bond) can be used to determine if the cleavage of a C-H bond at that position is a rate-limiting step in the metabolic process.

-

Pharmacokinetic (PK) Studies: In "absolute bioavailability" studies, an intravenous (IV) dose of the SIL-labeled drug can be administered simultaneously with an oral dose of the unlabeled drug. By using LC-MS/MS to analyze blood samples over time, researchers can distinguish between the two forms and precisely determine the fraction of the oral dose that reaches systemic circulation.

Mandatory Visualization: Workflow for a Quantitative Bioanalytical Assay

The following diagram illustrates a typical workflow where this compound is used as an internal standard in a drug development context.

Safety Information

This compound shares the same hazards as 1-propanol. It is a flammable liquid and can cause serious eye damage and drowsiness.

-

GHS Hazard Statements:

-

Precautions: Standard laboratory precautions for handling flammable and corrosive organic solvents should be followed, including use in a well-ventilated fume hood, and wearing appropriate personal protective equipment (gloves, safety glasses).

References

Methodological & Application

Application Note: High-Throughput Quantification of Short-Chain Alcohols in Aqueous Matrices Using 1-Propanol-3,3,3-d3 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of short-chain alcohols, such as ethanol and methanol, in aqueous samples using Gas Chromatography-Mass Spectrometry (GC-MS) with 1-Propanol-3,3,3-d3 as an internal standard. The use of a deuterated internal standard is critical for correcting variations in sample preparation and injection volume, as well as mitigating matrix effects, thereby ensuring high accuracy and precision. This protocol is particularly relevant for applications in pharmaceutical development, quality control, and clinical and forensic toxicology.

Introduction

The accurate quantification of volatile organic compounds, including short-chain alcohols, is crucial in various scientific and industrial fields. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose due to its high sensitivity and selectivity. The use of an internal standard is a widely accepted practice to improve the quantitative accuracy of GC-MS analyses. An ideal internal standard should be chemically similar to the analyte but distinguishable by the detector. Deuterated compounds, such as this compound, are excellent internal standards for alcohol quantification as they co-elute with their non-deuterated counterparts but are easily differentiated by their mass-to-charge ratio (m/z). This co-elution ensures that any sample loss or variability in instrument response affects both the analyte and the internal standard equally.

Principle of the Method

A known concentration of this compound is added to all samples, calibration standards, and quality control samples. Following separation by gas chromatography, the analytes and the internal standard are detected by the mass spectrometer. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. The concentration of the analyte in unknown samples is then determined from this calibration curve.

Experimental Protocols

Materials and Reagents

-

Analytes: Ethanol (≥99.8%), Methanol (≥99.8%)

-

Internal Standard: this compound (≥98 atom % D)

-

Solvent: Deionized water, HPLC grade

-

Glassware: Volumetric flasks, pipettes, autosampler vials with septa

Instrumentation

-

Gas Chromatograph: Agilent 7890B GC system or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

GC Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness, or equivalent

-

Autosampler: Capable of headspace or liquid injection

Preparation of Standard Solutions

-

Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of deionized water in a volumetric flask.

-

Internal Standard Working Solution (100 µg/mL): Dilute 10 mL of the internal standard stock solution to 100 mL with deionized water in a volumetric flask.

-

Analyte Stock Solutions (1000 µg/mL): Prepare individual stock solutions for each analyte by dissolving 100 mg of each alcohol in 100 mL of deionized water.

-

Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the analyte stock solutions with deionized water. A typical calibration range for ethanol analysis in biological matrices is 0.02 to 0.2 mg/mL.[1] To each calibration standard, add the internal standard working solution to achieve a final concentration of 10 µg/mL.

Sample Preparation

-

Pipette a known volume (e.g., 100 µL) of the aqueous sample into a 2 mL autosampler vial.

-

Add a known volume (e.g., 100 µL) of the internal standard working solution (100 µg/mL) to the vial.

-

Add deionized water to a final volume of 1 mL.

-

Cap the vial and vortex thoroughly.

GC-MS Parameters

-

Inlet Temperature: 250 °C

-

Injection Mode: Split (10:1)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold: 2 minutes at 200 °C

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

The following tables summarize the key quantitative data for the analysis of ethanol using this compound as an internal standard.

Table 1: GC Retention Times and MS Ions for SIM Analysis

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Ethanol | ~3.5 | 45 | 31, 29 |

| This compound | ~4.2 | 63 | 31, 34 |

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Table 2: Example Calibration Curve Data for Ethanol Analysis

| Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 10 | 15,234 | 150,123 | 0.101 |

| 25 | 38,123 | 151,234 | 0.252 |

| 50 | 76,543 | 150,987 | 0.507 |

| 100 | 152,876 | 151,111 | 1.012 |

| 250 | 380,987 | 150,567 | 2.530 |

| Correlation Coefficient (R²) | >0.995 |

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol and the signaling pathway for data analysis.

Caption: Experimental workflow for GC-MS analysis.

Caption: Data analysis signaling pathway.

Conclusion

The use of this compound as an internal standard provides a highly accurate and precise method for the quantification of short-chain alcohols in aqueous matrices by GC-MS. This protocol is straightforward, robust, and can be readily implemented in analytical laboratories for a wide range of applications. The detailed methodology and data presentation guidelines provided in this application note will assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

References

Application Notes and Protocols for 1-Propanol-3,3,3-d3 in Metabolic Tracer Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Propanol-3,3,3-d3 as a stable isotope tracer for investigating mammalian metabolism. Detailed protocols for in vivo studies and sample analysis are provided, along with data interpretation guidelines.

Introduction

This compound is a deuterated form of 1-propanol that serves as a valuable tool in metabolic research. When introduced into a biological system, its metabolic fate can be traced by detecting the deuterium-labeled downstream products. The primary application of this tracer is to investigate the in vivo oxidation of 1-propanol to propionic acid and the subsequent flux of the propionyl-CoA into the tricarboxylic acid (TCA) cycle. This allows researchers to quantify the contribution of 1-propanol to central carbon metabolism under various physiological, pathological, or pharmacological conditions.

The deuterium label on the terminal methyl group is strategically placed. Upon oxidation of 1-propanol to propionaldehyde and then to propionic acid, the deuterated methyl group remains intact, resulting in the formation of propionic acid-d3. This labeled propionate is then converted to propionyl-CoA-d3, which can enter the TCA cycle as succinyl-CoA. The detection of deuterated intermediates in the TCA cycle provides a direct measure of the metabolic flux from 1-propanol.

Key Applications

-

Quantifying the contribution of 1-propanol to the propionyl-CoA pool: This is crucial for understanding the metabolism of short-chain fatty acids and their role in cellular energetics.

-

Assessing the activity of alcohol and aldehyde dehydrogenases: The rate of conversion of this compound to its downstream metabolites can be used to infer the activity of these enzymes in vivo.

-

Investigating the anaplerotic contribution of 1-propanol to the TCA cycle: By tracing the deuterium label into TCA cycle intermediates, researchers can determine how 1-propanol contributes to replenishing these essential metabolic hubs.

-

Studying the impact of disease states or drug candidates on propanol and propionate metabolism: This tracer can be used in preclinical models to understand how metabolic pathways are altered in conditions like metabolic syndrome, liver disease, or in response to therapeutic interventions.

Metabolic Pathway of this compound

The metabolic journey of this compound begins with its oxidation in the liver, primarily by alcohol dehydrogenase, to form propionaldehyde-3,3,3-d3. This is followed by further oxidation by aldehyde dehydrogenase to yield propionic acid-3,3,3-d3. Propionic acid is then activated to propionyl-CoA-d3, which is subsequently carboxylated to methylmalonyl-CoA-d3 and then isomerized to succinyl-CoA-d3, an intermediate of the TCA cycle.

Metabolic conversion of this compound to TCA cycle intermediates.

Experimental Protocols

In Vivo Tracer Study in a Rodent Model

This protocol outlines a general procedure for an in vivo metabolic tracer study using this compound in a mouse model.

Materials:

-

This compound (sterile, injectable grade)

-

Saline solution (0.9% NaCl, sterile)

-

Animal model (e.g., C57BL/6J mice)

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., heparinized capillary tubes, EDTA-coated tubes)

-

Tissue collection tools (forceps, scissors, liquid nitrogen)

-

LC-MS/MS system

Procedure:

-

Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

-

Tracer Administration:

-

Prepare a sterile solution of this compound in saline at the desired concentration.

-

Administer the tracer to the animals via intraperitoneal (IP) injection or oral gavage. The dosage will depend on the specific research question and should be optimized in pilot studies.

-

-

Time Course and Sample Collection:

-

At predetermined time points post-tracer administration (e.g., 0, 15, 30, 60, 120 minutes), collect blood samples via tail vein or cardiac puncture under anesthesia.

-

For terminal studies, euthanize the animals at the final time point and rapidly collect tissues of interest (e.g., liver, kidney, heart, muscle).

-

Immediately freeze tissues in liquid nitrogen to quench metabolic activity. Store all samples at -80°C until analysis.

-

-

Sample Preparation for LC-MS/MS Analysis:

-

Plasma: Thaw plasma samples on ice. Precipitate proteins by adding a 3-fold volume of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant for analysis.

-

Tissues: Homogenize frozen tissue samples in a cold extraction solvent (e.g., 80% methanol). Perform a series of freeze-thaw cycles to ensure complete cell lysis. Centrifuge the homogenate at high speed and collect the supernatant.

-

-

LC-MS/MS Analysis:

-

Analyze the prepared extracts using a high-resolution LC-MS/MS system.

-

Use a suitable chromatography method (e.g., reverse-phase or HILIC) to separate the metabolites of interest.

-

Develop a targeted mass spectrometry method to detect and quantify the deuterated and non-deuterated forms of propionic acid and TCA cycle intermediates (e.g., succinate, fumarate, malate).

-

General experimental workflow for a metabolic tracer study.

Data Presentation and Interpretation

The primary outcome of a tracer study with this compound is the quantification of the enrichment of the deuterium label in downstream metabolites. This data can be presented in tables to facilitate comparison between different experimental groups.

Table 1: Hypothetical Isotopic Enrichment in Liver Tissue Following this compound Administration

| Metabolite | Isotopic Enrichment (%) - Control Group | Isotopic Enrichment (%) - Treatment Group |

| Propionic Acid-d3 | 15.2 ± 2.1 | 8.5 ± 1.5 |

| Succinate-d2 | 5.8 ± 0.9 | 2.9 ± 0.6 |

| Fumarate-d2 | 4.1 ± 0.7 | 2.0 ± 0.4 |

| Malate-d2 | 3.5 ± 0.6 | 1.7 ± 0.3 |

*Data are presented as mean ± standard deviation. A hypothetical "Treatment Group" is included to illustrate how data can be compared. Statistical significance (e.g., p < 0.05) would be determined by appropriate statistical tests.

Interpretation of Results:

-

Isotopic Enrichment: A higher percentage of isotopic enrichment in a metabolite indicates a greater contribution from the tracer to its pool.

-

Changes Between Groups: A decrease in isotopic enrichment in the treatment group, as shown in the hypothetical data above, could suggest that the treatment inhibits the oxidation of 1-propanol or the entry of its metabolites into the TCA cycle. Conversely, an increase would suggest an enhancement of these pathways.

-

Flux Analysis: More advanced metabolic flux analysis can be performed using the isotopic enrichment data to calculate the rates of metabolic reactions.

Conclusion

This compound is a powerful and specific tracer for investigating the metabolic fate of 1-propanol and its contribution to central carbon metabolism. The protocols and guidelines provided here offer a framework for designing and conducting robust metabolic tracer studies. The ability to quantify the flux through these pathways provides valuable insights for researchers in basic science, drug discovery, and clinical research.

Application Notes: Deuterium Labeling with 1-Propanol-3,3,3-d3

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium labeling is a powerful technique in which hydrogen atoms in a molecule are replaced by their stable heavy isotope, deuterium (D). This substitution provides a valuable tool for investigating reaction mechanisms, metabolic pathways, and pharmacokinetic properties of molecules.[1][2] The key principle underlying its utility is the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[3][4] Consequently, reactions involving the cleavage of a C-D bond often proceed at a slower rate than the corresponding C-H bond cleavage.[2][3]

1-Propanol-3,3,3-d3 is a deuterated analog of 1-propanol, with the three hydrogen atoms of the terminal methyl group replaced by deuterium. This specific labeling makes it an ideal probe for studying the metabolism of short-chain alcohols, particularly oxidation reactions catalyzed by enzymes such as Cytochrome P450 (CYP450) and alcohol dehydrogenases.[5][6] By comparing the metabolic fate and reaction rates of this compound with its non-deuterated counterpart, researchers can gain critical insights into enzymatic mechanisms and identify rate-limiting steps in metabolic pathways.[2][6]

Key Applications

Elucidation of Metabolic Pathways and Enzyme Mechanisms

The primary application of this compound is in the study of oxidation mechanisms. Many drug molecules and xenobiotics are metabolized by CYP450 enzymes, which catalyze the insertion of an oxygen atom into a C-H bond.[7] The oxidation of alcohols by CYP450 enzymes, such as CYP2E1, is a common metabolic route.[6][8]

The accepted mechanism for many CYP450-catalyzed oxidations involves an initial hydrogen atom abstraction from the carbon adjacent to the hydroxyl group, followed by a hydroxyl recombination step.[9][10] When this compound is used as a substrate, the cleavage of the C-D bond at the terminal carbon becomes a key step. Observing a significant KIE provides strong evidence that this C-H (or C-D) bond cleavage is the rate-limiting or a partially rate-limiting step of the overall reaction.[6]

dot

Caption: Metabolic pathway for the oxidation of 1-propanol and its deuterated analog.

Investigating Kinetic Isotope Effects (KIE)

Measuring the KIE is a quantitative method to probe reaction mechanisms. The effect is typically expressed as the ratio of the rate constant for the non-deuterated substrate (kH) to the rate constant for the deuterated substrate (kD). A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is broken in the rate-determining step.[9] For CYP450-mediated alcohol oxidation, observed KIE values are often in the range of 3 to 5, confirming the significance of the hydrogen abstraction step.[6][8]

Applications in Drug Development and Pharmacokinetics

Deuterium substitution is an emerging strategy in drug design to enhance metabolic stability.[3][11] By replacing hydrogens at known sites of metabolic oxidation with deuterium, the rate of metabolic clearance can be reduced, potentially leading to:

-

Improved drug half-life and exposure.[11]

-

Lowered dose requirements and frequency.[4]

-

Reduced formation of potentially toxic metabolites.[11]

While 1-propanol itself is not a therapeutic drug, using this compound in preclinical models serves as a proof-of-concept tool to validate the impact of deuteration on the metabolism of short-chain aliphatic alcohols, a common structural motif in many pharmaceutical compounds.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol describes a typical experiment to measure the rate of metabolism of 1-propanol and its deuterated analog by CYP450 enzymes in human liver microsomes (HLM).

Materials:

-

1-Propanol and this compound (CD3CH2CH2OH)

-

Human Liver Microsomes (HLM)

-

NADPH Regenerating System (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN) with an appropriate internal standard (e.g., d7-Toluene) for quenching and extraction

-

Incubator/Water Bath (37°C)

-

Centrifuge

Procedure:

-

Preparation: Thaw HLM on ice. Prepare working solutions of 1-propanol and this compound in the phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Pre-incubation: In a microcentrifuge tube, add 100 mM phosphate buffer, the HLM suspension (final protein concentration typically 0.5-1.0 mg/mL), and the substrate (1-propanol or this compound). Vortex gently.

-

Initiation: Pre-warm the tubes at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system. Vortex gently.

-

Incubation: Incubate the reaction mixture at 37°C. Time points (e.g., 0, 5, 15, 30, 60 minutes) should be taken to determine the reaction rate.

-

Quenching: Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

-

Sample Preparation for Analysis: Vortex the quenched samples vigorously. Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the formation of the metabolite, propionaldehyde (or its deuterated analog).

dot

Caption: Experimental workflow for in vitro metabolism studies.

Protocol 2: LC-MS/MS Analysis and KIE Calculation

Instrumentation:

-

Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS).

-

Reversed-phase C18 column.

Typical LC-MS/MS Parameters: The following are example parameters and must be optimized for the specific instrument and analytes.

| Parameter | Setting |

| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic or shallow gradient (e.g., 5-30% B) |

| Flow Rate | 0.3-0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Propionaldehyde: To be optimizedPropionaldehyde-d3: To be optimizedInternal Standard: To be optimized |